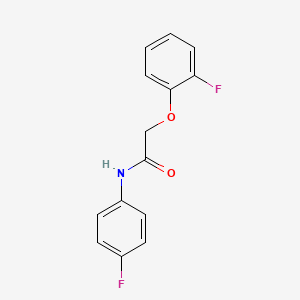
3-chloro-N-(2-fluorophenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-fluorophenyl)-4-methylbenzamide, also known as CFMB, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research due to its potential applications in the field of pharmacology. CFMB is a synthetic compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide is not fully understood. However, it has been proposed that 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide induces apoptosis in cancer cells by activating the caspase pathway. Caspases are a family of cysteine proteases that play a key role in the regulation of apoptosis. 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has been shown to activate caspase-3, caspase-8, and caspase-9, which leads to the cleavage of various proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has been shown to activate the caspase pathway, which leads to the cleavage of various proteins and ultimately results in cell death. 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has also been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has been extensively studied for its potential applications in the field of pharmacology. It has been found to have anticancer activity against various cancer cell lines. However, 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide also has some limitations for lab experiments. It is a cytotoxic compound that can be harmful to cells and tissues. Moreover, 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has poor solubility in water, which limits its use in aqueous solutions.
Orientations Futures
There are several future directions for the study of 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide. One of the future directions is to investigate the mechanism of action of 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide in more detail. Another future direction is to study the pharmacokinetics and pharmacodynamics of 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide in vivo. Moreover, there is a need to study the toxicity and safety of 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide in animal models. Additionally, the development of new synthetic methods for 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide and its derivatives can lead to the discovery of new anticancer agents.
Méthodes De Synthèse
3-chloro-N-(2-fluorophenyl)-4-methylbenzamide can be synthesized using various methods. One of the methods involves the reaction of 2-fluoroaniline with 4-chloro-3-methylbenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is carried out in dichloromethane as a solvent, and the product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has been extensively studied for its potential applications in the field of pharmacology. It has been shown to have anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Propriétés
IUPAC Name |
3-chloro-N-(2-fluorophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-6-7-10(8-11(9)15)14(18)17-13-5-3-2-4-12(13)16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFSQCNDVLARPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-fluorophenyl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5692650.png)
![N-isopropyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5692655.png)
![4-methoxy-2-[4-(2-thienyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5692656.png)
![4-[2-(dimethylamino)vinyl]-3-nitrobenzonitrile](/img/structure/B5692684.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5692685.png)




![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5692720.png)


![[(2,6-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5692753.png)
![2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5692755.png)